molecular formula C6H5N3O B3022059 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 39455-99-7

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No. B3022059
CAS RN: 39455-99-7
M. Wt: 135.12
InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a small molecule that belongs to the class of organic compounds known as pyrrolopyrimidines . These compounds contain a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . Another study involved the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . The pyrrole ring is a 5-membered ring consisting of four carbon atoms and one nitrogen atom . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized . Another study involved the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .

Scientific Research Applications

DNA Triple Helix Recognition

5H-Pyrrolo[3,2-d]pyrimidin-4-ol derivatives show promise in recognizing DNA triple helices. A study by Ranasinghe et al. (2005) demonstrated that substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues, synthesized from 5-alkynyl-uridine derivatives, are incorporated into triplex-forming oligonucleotides and selectively bind CG inversions with enhanced affinity compared to T (Ranasinghe et al., 2005).

Anti-Cancer Therapeutics

Pyrrolo[3,2-d]pyrimidines, including this compound, have been extensively studied as potential antiproliferative agents. Cawrse et al. (2019) investigated a series of N5-substituted pyrrolo[3,2-d]pyrimidines for their potential as anti-cancer therapeutics. These compounds displayed strong correlation to known DNA alkylators and groove binders, suggesting their action as DNA or RNA alkylators (Cawrse et al., 2019).

Antitumor Activity

The antitumor properties of pyrrolo[2,3-d]pyrimidin-4-ones, closely related to this compound, were explored by Atapour-Mashhad et al. (2011). Their study indicated that these compounds exhibit cytotoxic effects in various cancer cell lines, with apoptosis playing a significant role in the compounds' toxicity, thus presenting potential as chemotherapeutic agents (Atapour-Mashhad et al., 2011).

Nucleoside Analogs Synthesis

Research by Girgis et al. (1987) focused on synthesizing nucleoside analogs using pyrrolo[3,2-d]pyrimidine derivatives. They developed N-5 ribofuranosyl-2,4-disubstituted pyrrolo[3,2-d]pyrimidines, which served as key intermediates for synthesizing analogs of naturally occurring purine nucleosides, such as adenosine, inosine, and guanosine (Girgis et al., 1987).

Pyrano[2,3-d]pyrimidine Scaffolds Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, related to this compound, has been the focus of recent research due to its applicability in medicinal and pharmaceutical industries. Parmar et al. (2023) reviewed various synthetic pathways and applications of these scaffolds, highlighting their importance in the development of lead molecules (Parmar et al., 2023).

Anti-Inflammatory Activity

Ganesh Munde et al. (2022) explored the synthesis and evaluation of novel pyrimidine scaffolds, including pyrrolo[2,3-d]pyrimidin-4-ol derivatives, for their anti-inflammatory activity. Their study indicated potential efficacy in controlling inflammation (Munde et al., 2022).

Safety and Hazards

The safety data sheet for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXUDUWVFWJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971989
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5655-01-6
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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